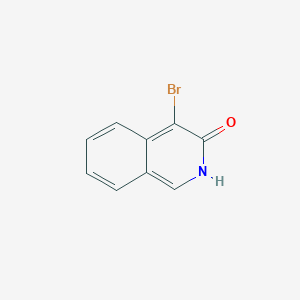

4-Bromoisoquinolin-3-ol

Description

4-Bromoisoquinolin-3-ol is a brominated isoquinoline derivative featuring a hydroxyl group at position 3 and a bromine atom at position 4. Its molecular formula is C₉H₆BrNO, with a molecular weight of 224.06 g/mol . The compound’s structure enables hydrogen bonding via the hydroxyl group, which may influence solubility and intermolecular interactions.

Propriétés

IUPAC Name |

4-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFWHUZLFZOBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611586 | |

| Record name | 4-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36963-50-5 | |

| Record name | 4-Bromo-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36963-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-3-ol typically involves the cyclization of 2-alkynyl benzyl azides. This reaction is catalyzed by palladium and can be carried out under different conditions to selectively produce either 4-bromoisoquinoline or this compound. For instance, the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile facilitates the formation of 4-bromoisoquinoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions is a common approach in the synthesis of similar compounds, suggesting that scalable methods could involve similar catalytic processes.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromoisoquinolin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Palladium Catalysts: Used in cyclization and substitution reactions.

Copper(II) Bromide and Lithium Bromide: Commonly used in the synthesis of 4-bromoisoquinoline derivatives.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products:

Substituted Isoquinolines: Resulting from nucleophilic substitution.

Isoquinolinones: Formed through oxidation of the hydroxyl group.

Applications De Recherche Scientifique

4-Bromoisoquinolin-3-ol has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.

Material Science: Used in the development of organic semiconductors and other advanced materials.

Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Mécanisme D'action

The mechanism of action of 4-Bromoisoquinolin-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing.

Comparaison Avec Des Composés Similaires

Positional Isomers: 5-Bromoisoquinolin-3-ol

- Molecular Formula: C₉H₆BrNO (identical to 4-Bromoisoquinolin-3-ol) .

- Key Differences: The bromine atom is located at position 5 instead of 4.

- Structural Implications : The SMILES string C1=CC2=CNC(=O)C=C2C(=C1)Br highlights the shifted bromine position, which may reduce steric hindrance near the hydroxyl group compared to the 4-bromo analog .

Functional Group Variants: 4-Bromo-6-methoxyisoquinolin-1-ol

- Molecular Formula: C₁₀H₈BrNO₂ .

- Key Differences : A methoxy group at position 6 and a hydroxyl group at position 1. The additional methoxy group increases molecular weight (238.08 g/mol ) and hydrophobicity.

- Functional Impact : The 1-hydroxyl group may participate in different hydrogen-bonding networks compared to the 3-hydroxyl group in the target compound. The methoxy group could enhance membrane permeability in biological systems .

Substituted Derivatives: 4-Bromo-3-methyl-2H-isoquinolin-1-one

- Molecular Formula: C₁₀H₈BrNO .

- Key Differences : A methyl group at position 3 and a ketone at position 1. The ketone replaces the hydroxyl group, eliminating hydrogen-bonding capacity at that site.

- The ketone may stabilize the molecule through resonance, altering reactivity .

Complex Substituents: 3-(3-Bromobenzyl)isoquinolin-1(2H)-one

- Molecular Formula: Not explicitly provided, but the structure includes a 3-bromobenzyl group attached to the isoquinolinone core .

- Key Differences: The bromine is part of a benzyl substituent rather than directly on the isoquinoline ring. The crystal structure reveals a trans geometry at the N–C2–C10–C11 torsion angle (-178.69°) and planar ring systems with a 75.95° interplanar angle .

- Functional Implications : The benzyl group may enhance lipophilicity and π-π stacking interactions, which are critical for binding to hydrophobic pockets in proteins.

Heterocyclic Variants: 8-Bromo-3-iodo-4-quinolinol

- Molecular Formula: C₉H₅BrINO (based on substituents) .

- Key Differences: A quinoline core (vs. isoquinoline) with bromine at position 8 and iodine at position 3. The iodine atom significantly increases molecular weight (354.95 g/mol) and polarizability.

- Reactivity Profile: The presence of both bromine and iodine may make this compound a candidate for halogen-bonding interactions, which are rare in the purely brominated isoquinoline analogs .

Comparative Data Table

Activité Biologique

4-Bromoisoquinolin-3-ol, a brominated derivative of isoquinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and features a bromine atom at the fourth position and a hydroxyl group at the third position of the isoquinoline ring. The unique structural properties of this compound make it a promising candidate for various pharmacological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. Specifically, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial for metabolic processes in humans. This inhibition can lead to altered drug metabolism and may enhance the efficacy of certain therapeutic agents.

3. Anticancer Activity

Studies have highlighted the anticancer properties of this compound, particularly in relation to its ability to induce apoptosis in cancer cells. For instance, a systematic structure-activity relationship (SAR) study found that derivatives of isoquinoline, including this compound, displayed potent antiproliferative activities against various cancer cell lines, including acute myeloid leukemia (AML) cells (MV-4-11 and MOLM-13). The compound demonstrated an IC50 value that indicates effective growth inhibition.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MV-4-11 | 1.19 ± 0.18 |

| This compound | MOLM-13 | 1.00 ± 0.33 |

The biological activity of this compound can be attributed to its structural features—the bromine atom and hydroxyl group enhance its reactivity and binding affinity to various molecular targets. These interactions can modulate biochemical pathways critical for cell survival and proliferation.

5. Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several isoquinoline derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the effects of this compound on cancer cells revealed that it induces apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells, confirming its role as an apoptotic agent.

6. Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Bromoisoquinolin-3-ol | Bromine at the seventh position | Anticancer, enzyme inhibition |

| 6-Bromoisoquinolin-3-ol | Bromine at the sixth position | Moderate antimicrobial activity |

| Isoquinoline | No halogen substitution | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromoisoquinolin-3-ol, and how can purity be optimized?

- Methodology :

- Direct bromination : Bromination of isoquinolin-3-ol derivatives using reagents like in polar solvents (e.g., DMF) under controlled temperatures (40–60°C) can yield this compound. Reaction progress should be monitored via TLC or HPLC to optimize yield .

- Post-synthetic purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

- Key considerations : Steric and electronic effects of the hydroxyl group at position 3 may necessitate regioselective bromination conditions.

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopic techniques :

- and : Assign peaks to confirm substitution patterns (e.g., aromatic protons adjacent to bromine show deshielding). Compare with computed NMR spectra for validation .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks (expected : 224.06 for ) .

- Supplementary analysis : X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Storage protocol : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or bromine displacement. Regular stability assays (HPLC) are recommended .

Advanced Research Questions

Q. How does the bromine substituent at position 4 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic insights :

- The bromine atom acts as a directing group, enabling palladium-catalyzed coupling with aryl boronic acids. Reaction efficiency depends on ligand choice (e.g., ) and solvent polarity (toluene/ethanol mixtures) .

- Challenges : Steric hindrance from the hydroxyl group at position 3 may reduce coupling yields. Computational modeling (DFT) can predict reactive sites and transition states .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Analytical framework :

- Meta-analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, IC protocols). Use statistical tools (ANOVA) to identify confounding factors .

- Dose-response reevaluation : Reproduce experiments with standardized concentrations (e.g., 1–100 µM) and controls to isolate compound-specific effects .

Q. What computational strategies are effective for studying the electronic effects of this compound in drug design?

- Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity with biological targets .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC data .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Root-cause analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.